2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine
Overview
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine is a useful research compound. Its molecular formula is C18H9Cl2F5N2OS2 and its molecular weight is 499.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
Pyrimidine derivatives, including compounds structurally related to 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine, have been synthesized for various biological applications. These heterocyclic systems display a broad spectrum of biological activities, such as antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).
Spectroscopic Analysis and Potential Chemotherapeutic Application
Spectroscopic investigations of similar sulfanyl pyrimidine compounds suggest potential as chemotherapeutic agents. A study on a related compound using FT-IR, FT-Raman, and other spectroscopic techniques implied its possible use as an anti-diabetic and chemotherapeutic agent (Alzoman et al., 2015).
Cytotoxic Activity in Cancer Research
4-Thiopyrimidine derivatives, structurally akin to the compound , have been synthesized and evaluated for their cytotoxic activities. These compounds have shown varying degrees of cytotoxicity against different cancer cell lines, indicating their potential use in cancer research (Stolarczyk et al., 2018).
Antifolate Inhibitors and Antitumor Properties
2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which are structurally related to the compound of interest, have been studied as nonclassical antifolate inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents (Gangjee et al., 1996).
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F5N2OS2/c1-28-10-5-26-18(29-6-7-2-3-8(19)9(20)4-7)27-17(10)30-16-14(24)12(22)11(21)13(23)15(16)25/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHUHMLOGAFFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=C(C(=C(C(=C2F)F)F)F)F)SCC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F5N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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